molecular formula C10H7F3N8 B4412793 5-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1H-tetrazole

5-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1H-tetrazole

Cat. No. B4412793
M. Wt: 296.21 g/mol
InChI Key: GVCYOLZARYQHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1H-tetrazole is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a tetrazole derivative that has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1H-tetrazole is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of DPP-4, which is involved in the regulation of blood glucose levels. It has also been suggested that the compound may work by inhibiting the synthesis of bacterial and fungal cell walls.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been reported to have antibacterial, antifungal, and antitumor activity. It has also been shown to be an effective inhibitor of DPP-4, which is involved in the regulation of blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1H-tetrazole in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are numerous future directions for research involving 5-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1H-tetrazole. One potential direction is the further exploration of its antibacterial, antifungal, and antitumor activity. Another potential direction is the investigation of its potential as a DPP-4 inhibitor for the treatment of diabetes. Additionally, the compound's potential toxicity should be further investigated to ensure its safe use in lab experiments.

Scientific Research Applications

5-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1H-tetrazole has shown potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been reported to have significant antibacterial, antifungal, and antitumor activity. It has also been shown to be an effective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels.

properties

IUPAC Name

2-(2H-tetrazol-5-ylmethyl)-5-[4-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N8/c11-10(12,13)7-3-1-6(2-4-7)9-16-20-21(17-9)5-8-14-18-19-15-8/h1-4H,5H2,(H,14,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCYOLZARYQHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC3=NNN=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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